molecular formula C14H14FNO3S B5297091 N-benzyl-3-fluoro-4-methoxybenzenesulfonamide

N-benzyl-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B5297091
M. Wt: 295.33 g/mol
InChI Key: BISHCXUGCQZEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Benzenesulfonamide, N-(phenylmethyl)-3-fluoro-4-methoxy- and has a molecular formula of C14H14FNO3S. In

Mechanism of Action

The mechanism of action of N-benzyl-3-fluoro-4-methoxybenzenesulfonamide is not fully understood. However, it is believed that this compound exerts its biological activity by binding to specific target proteins and inhibiting their function. For example, N-benzyl-3-fluoro-4-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to its active site and blocking the access of substrates.
Biochemical and Physiological Effects:
N-benzyl-3-fluoro-4-methoxybenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-benzyl-3-fluoro-4-methoxybenzenesulfonamide has been shown to exhibit anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

N-benzyl-3-fluoro-4-methoxybenzenesulfonamide has several advantages for lab experiments. For example, this compound is relatively easy to synthesize and purify, and its chemical properties can be easily modified through functionalization. Additionally, N-benzyl-3-fluoro-4-methoxybenzenesulfonamide exhibits potent biological activity, making it a useful tool for studying various biological processes.
However, N-benzyl-3-fluoro-4-methoxybenzenesulfonamide also has some limitations for lab experiments. For example, this compound can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on N-benzyl-3-fluoro-4-methoxybenzenesulfonamide. For example, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific target proteins. Additionally, the development of novel derivatives of N-benzyl-3-fluoro-4-methoxybenzenesulfonamide with improved pharmacological properties is an area of active research. Finally, the use of N-benzyl-3-fluoro-4-methoxybenzenesulfonamide as a building block for the synthesis of functional materials is an area of growing interest, and further studies are needed to explore its potential applications in this field.

Synthesis Methods

The synthesis of N-benzyl-3-fluoro-4-methoxybenzenesulfonamide involves the reaction between N-benzyl-3-fluoro-4-methoxybenzenesulfonyl chloride and an amine. The reaction takes place in the presence of a base, such as triethylamine, and results in the formation of N-benzyl-3-fluoro-4-methoxybenzenesulfonamide. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

N-benzyl-3-fluoro-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in various diseases, including cancer and neurodegenerative disorders.
In drug discovery, N-benzyl-3-fluoro-4-methoxybenzenesulfonamide has been used as a scaffold for the development of novel drugs with improved pharmacological properties. For example, several derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents.
In materials science, N-benzyl-3-fluoro-4-methoxybenzenesulfonamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks, which have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

N-benzyl-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-14-8-7-12(9-13(14)15)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISHCXUGCQZEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-fluoro-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.